

# Application Notes: Gastrin I (human) (sulfated) in 3D Cell Culture Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Gastrin I (human) (sulfated)

Cat. No.: B12408143

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## Introduction

Gastrin I is an endogenous peptide hormone crucial for regulating gastric acid secretion and maintaining the integrity of the gastric mucosa.[1][2] It exerts its effects primarily by binding to the cholecystikinin 2 receptor (CCK2R), a G-protein coupled receptor.[3][4] In the context of 3D cell culture, particularly in the development of gastrointestinal (GI) organoids, Gastrin I is a vital media supplement. It has a demonstrated mitogenic effect on gastric cells, promoting the proliferation and differentiation of stem cells within the organoid structure, which is essential for establishing and maintaining long-term cultures that accurately recapitulate in vivo physiology. [5][6][7]

Human Gastrin I can exist in both sulfated and non-sulfated forms. While some studies suggest that sulfation has minimal influence on its gastric acid secretory potency in humans[8], other research indicates that tyrosine O-sulfation can increase the efficacy of smaller gastrin fragments and enhance their protection against elimination.[9] In 3D organoid culture protocols, Gastrin I is a standard component used to effectively promote the growth of gastric organoids. [10][11] These models are invaluable for studying developmental biology, disease modeling (e.g., gastric cancer, Barrett's esophagus), drug discovery, and the epithelial response to infection by pathogens like *Helicobacter pylori*. [4][12][13]

## Key Applications in 3D Cell Culture:

- **Establishment and Maintenance of GI Organoids:** Gastrin I is a key component of the culture medium for generating and sustaining human gastric and intestinal organoids from adult

stem cells.[5][7][12] Its inclusion is critical for the proliferation and long-term viability of the cultures.[12]

- **Disease Modeling:** Gastrin I/CCK2R signaling is implicated in the progression of gastrointestinal cancers and Barrett's esophagus.[4][14] 3D organoid models supplemented with Gastrin I provide a physiologically relevant platform to study these pathological processes and screen for therapeutic agents.[15][16]
- **Studying Cell Proliferation and Differentiation:** As a potent mitogen, Gastrin I is used to investigate the signaling pathways that control the proliferation and differentiation of gastric progenitor cells in a 3D microenvironment.[6][17]
- **Drug Discovery and Screening:** Organoid models cultured with Gastrin I allow for high-throughput screening of drugs targeting the CCK2R pathway or other aspects of gastric cell physiology in a human-relevant system.[15]

## Quantitative Data Summary

This section provides key quantitative data for the use of sulfated human Gastrin I in experimental settings.

Table 1: Physicochemical Properties of Human Gastrin I

Property	Value	Source
Molecular Weight	2098.22 g/mol	[5]
Formula	C <sub>97</sub> H <sub>124</sub> N <sub>20</sub> O <sub>31</sub> S	[3][5]
Amino Acid Sequence	{pGlu}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH <sub>2</sub>	[3]
Purity	≥95%	[3][5]
CAS Number	10047-33-3	[3][5]

Table 2: Biological Activity and Recommended Concentrations

Parameter	Value	Details	Source
Receptor Target	Cholecystokinin 2 (CCK2) Receptor	Selective Agonist	[3][5]
EC <sub>50</sub> (Gastric Epithelial Cell Proliferation)	6.2 pM	-	[5]
EC <sub>50</sub> (Histamine Secretion)	0.014 nM	-	[5]
Recommended Stock Solution Concentration	100 µM (210 µg/mL)	Dissolved in 1% Ammonia with sonication	[18]
Recommended Working Concentration in Organoid Culture Medium	1 nM - 10 nM	For human gastric organoid culture	[12]

## Experimental Protocols

### Protocol 1: Preparation of Gastrin I Stock Solution

This protocol details the preparation of a 100 µM stock solution of human Gastrin I, a common concentration for laboratory use.

- Reagents and Equipment:
  - Human Gastrin I (e.g., 500 µg vial)
  - 1% Ammonia solution, sterile
  - Sterile, nuclease-free microcentrifuge tubes
  - Sonicator
  - Calibrated micropipettes and sterile tips

- Procedure:
  1. To prepare a 100  $\mu$ M stock solution from a 500  $\mu$ g vial of Gastrin I (MW: 2098.22), calculate the required volume of solvent. For this example, 2.38 mL of 1% Ammonia is needed.[\[18\]](#)
  2. Under aseptic conditions in a laminar flow hood, add the calculated volume of 1% Ammonia to the vial containing the Gastrin I peptide.
  3. To aid dissolution, sonicate the solution briefly.[\[5\]](#)
  4. Gently vortex to ensure the peptide is fully dissolved and the solution is homogeneous.
  5. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
  6. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[\[19\]](#)[\[20\]](#)

#### Protocol 2: Human Gastric Organoid Culture using Gastrin I

This protocol, adapted from established methods, describes the culture of human gastric organoids with Gastrin I as a key media component.[\[10\]](#)[\[12\]](#)

- Reagents and Materials:
  - Basal Medium: Advanced DMEM/F-12
  - Extracellular Matrix: Cultrex™ UltiMatrix Reduced Growth Factor (RGF) Basement Membrane Extract or Matrigel[\[12\]](#)
  - Supplements: See Table 3 for a complete list of supplements for the final culture medium.
  - Equipment: Cell culture incubator (37°C, 5% CO<sub>2</sub>), laminar flow hood, centrifuge, 24-well tissue culture plates.[\[18\]](#)
- Preparation of Complete Gastric Organoid Medium:

1. Prepare the complete medium by adding the supplements listed in Table 3 to the basal Advanced DMEM/F-12 medium.
2. Use aseptic techniques and sterile filter the final medium.[\[10\]](#)
3. The final concentration of Gastrin I in the culture medium is typically 1-10 nM.[\[12\]](#)

Table 3: Components of Human Gastric Organoid Culture Medium

Component	Final Concentration	Purpose	Source
Advanced DMEM/F-12	-	Basal Medium	
R-Spondin 1	1 µg/mL	Wnt Agonist	<a href="#">[12]</a>
Noggin	100 ng/mL	BMP Antagonist	<a href="#">[12]</a>
EGF (Epidermal Growth Factor)	50 ng/mL	Proliferation	<a href="#">[12]</a>
FGF10 (Fibroblast Growth Factor 10)	100-200 ng/mL	Proliferation/Differentiation	<a href="#">[6]</a> <a href="#">[12]</a>
Gastrin I (human)	1-10 nM	Mitogen/Proliferation	<a href="#">[12]</a>
Nicotinamide	10 mM	Promotes Organoid Formation	<a href="#">[6]</a> <a href="#">[12]</a>
N-Acetylcysteine	1 mM	Antioxidant	
B27 Supplement	1X	Serum-free Supplement	<a href="#">[7]</a>
N2 Supplement	1X	Serum-free Supplement	<a href="#">[7]</a>
A 83-01	500 nM	TGF-β Inhibitor	
Y-27632 (ROCK inhibitor)	10 µM	Prevents Anoikis (added after seeding)	<a href="#">[10]</a> <a href="#">[12]</a>

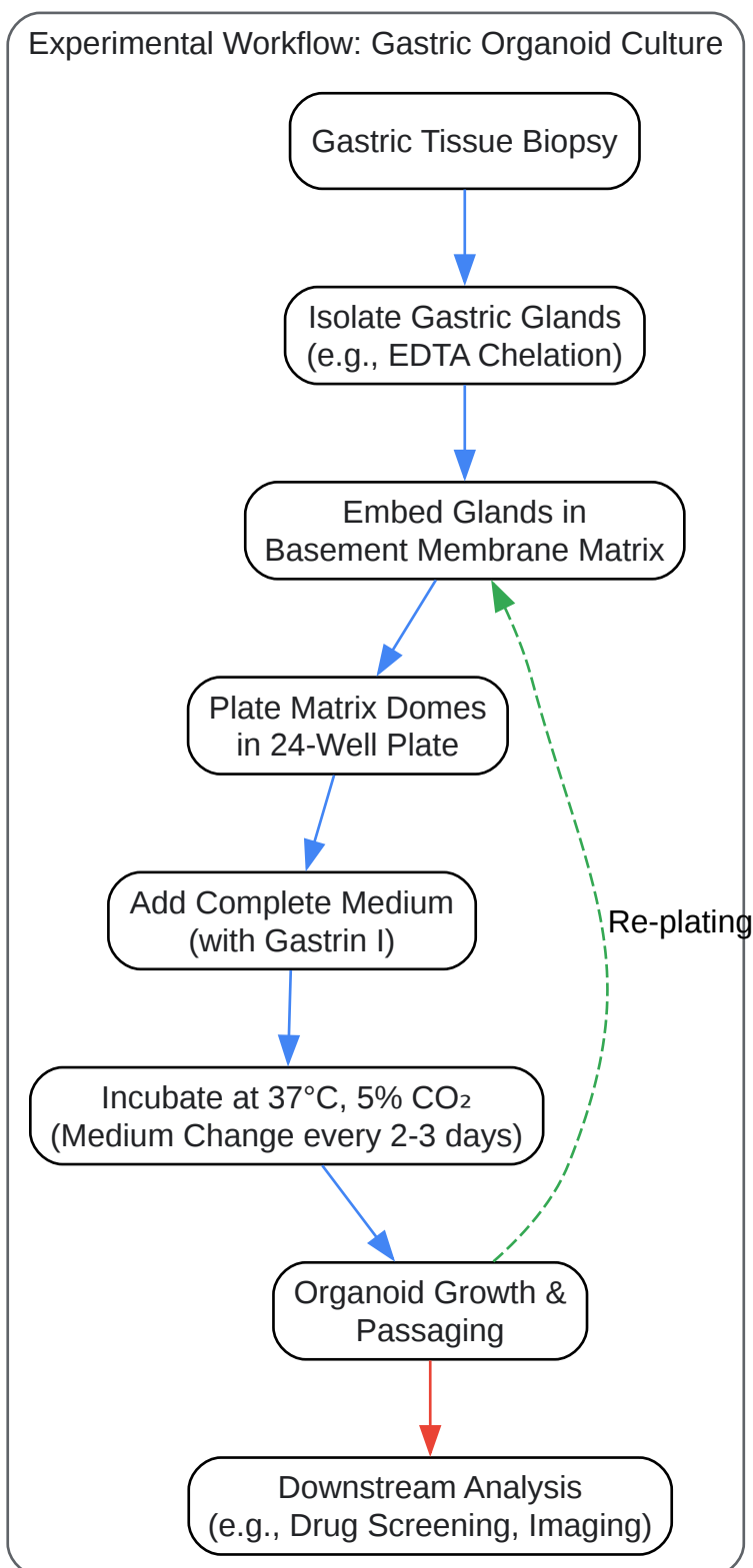
- Procedure for Seeding and Culturing Organoids:
  1. Thaw cryopreserved organoids or use freshly isolated gastric glands.
  2. Centrifuge the organoid suspension at 500 x g for 3 minutes to pellet the organoids.[\[10\]](#)
  3. Carefully aspirate the supernatant.
  4. Resuspend the organoid pellet in the thawed basement membrane extract (e.g., Cultrex or Matrigel) on ice. A typical density is ~500 organoids per 50  $\mu$ L dome.[\[10\]](#)
  5. Dispense 50  $\mu$ L domes of the organoid/matrix mixture into the center of pre-warmed 24-well plate wells.[\[10\]](#)
  6. Incubate the plate at 37°C for 25-30 minutes to allow the domes to polymerize.[\[10\]](#)
  7. Gently add 500  $\mu$ L of complete Gastric Organoid Medium (containing Gastrin I and Y-27632) to each well.
  8. Culture the organoids in a 37°C, 5% CO<sub>2</sub> incubator.
  9. Replace the medium every 2-3 days with fresh medium (without Y-27632 after the first change).
  10. Passage the organoids every 7-10 days as they grow in size.

## Signaling Pathways and Visualizations

Gastrin I binding to its receptor, CCK2R, triggers a complex network of intracellular signaling pathways that are crucial for its effects on cell proliferation and function.

### Experimental Workflow

The general workflow for establishing and utilizing gastric organoids for experimental purposes involves isolation of gastric glands, embedding them in an extracellular matrix, and culturing them in a specialized medium containing Gastrin I and other growth factors.

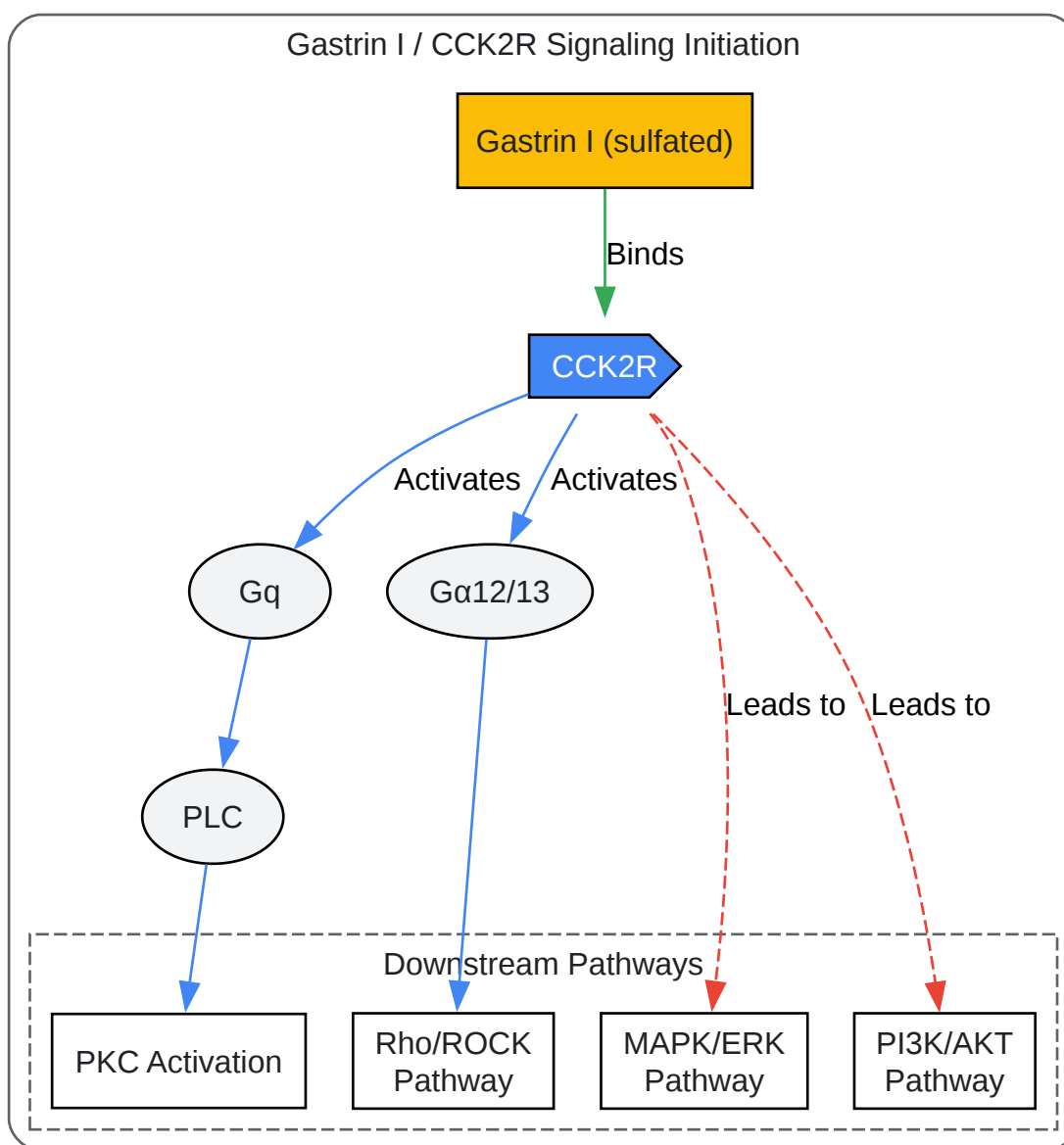


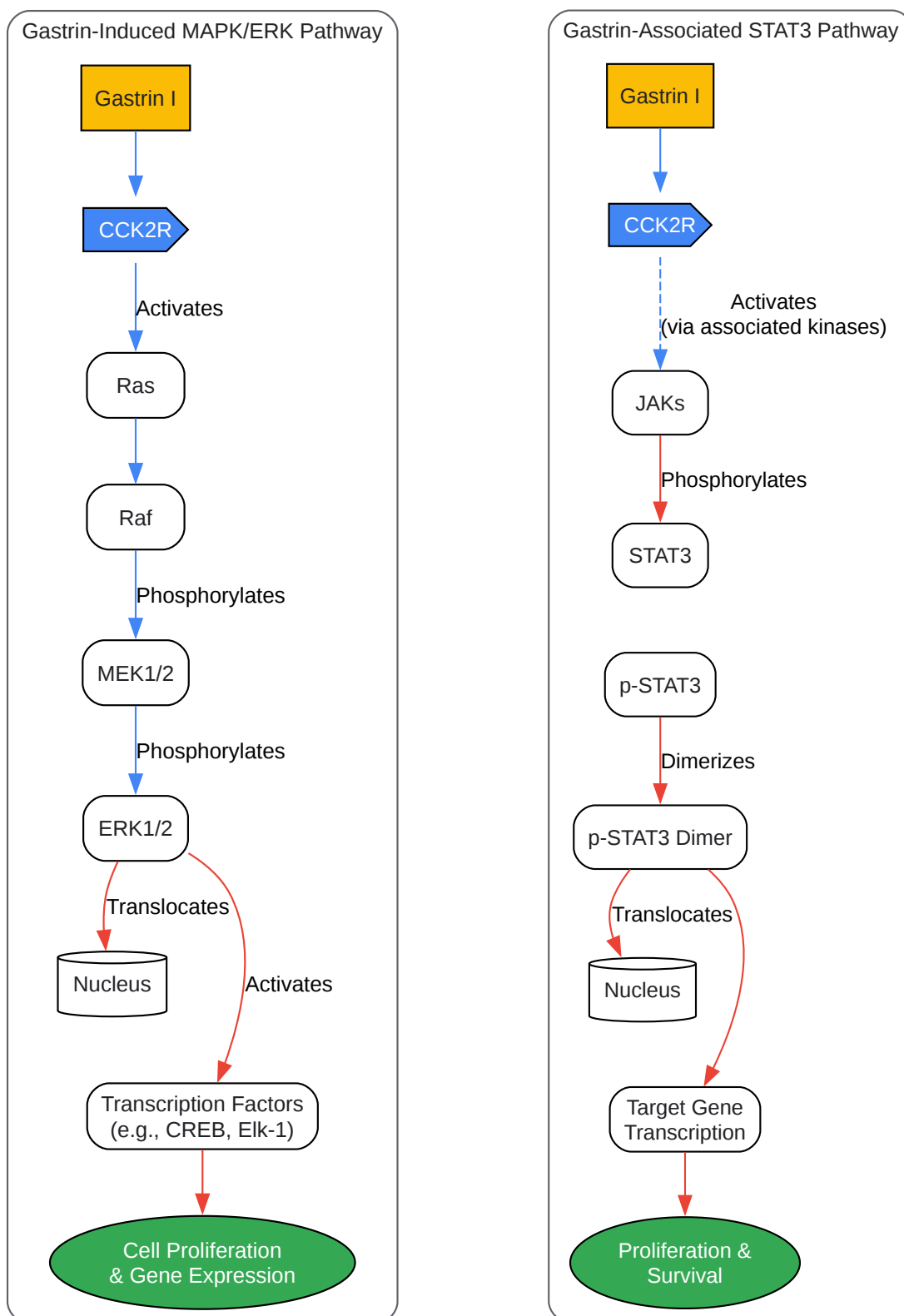
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*Workflow for human gastric organoid culture.*

### Gastrin I / CCK2R Signaling Cascade

Upon binding of Gastrin I, the CCK2R activates multiple G-protein-dependent pathways. This leads to the activation of key downstream effectors like Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/AKT, ultimately promoting cell proliferation and inhibiting apoptosis.[1][21]





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